molecular formula C19H21N5O2 B3581305 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B3581305
M. Wt: 351.4 g/mol
InChI Key: NOAZVORNQDJHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms and a ketone group. The pyridazinone core is substituted at position 3 with a 3,5-dimethylpyrazole moiety, while the acetamide side chain at position 1 is linked to a phenylethyl group. The presence of the pyrazole ring may enhance binding affinity to biological targets due to its hydrogen-bonding and hydrophobic interactions, while the phenylethyl group could influence lipophilicity and bioavailability .

Properties

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-14-12-15(2)24(21-14)17-8-9-19(26)23(22-17)13-18(25)20-11-10-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAZVORNQDJHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through the reaction of hydrazine with a diketone. This is followed by the formation of the pyridazine ring via cyclization reactions involving appropriate precursors. The final step involves the acylation of the intermediate compound with 2-phenylethylamine to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates and the implementation of continuous flow reactors to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Biological Relevance (Inferred) Source
Target Compound Pyridazinone 3,5-Dimethylpyrazole; N-(2-phenylethyl)acetamide Potential anti-inflammatory/analgesic
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide Pyridazinone 4,5-Dichloro; Azepane-sulfonyl aniline Likely enhanced reactivity (Cl groups)
2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N-[4-(trifluoromethyl)phenyl]acetamide Pyrimidinone Pyrimidinone core; CF3-phenyl group Altered electronic properties

Analysis :

  • Chlorine substituents in ’s compound may increase electron-withdrawing effects, enhancing stability or interaction with charged residues in enzymes .
Acetamide Side Chain Modifications
Compound Name Acetamide Substituent Impact on Properties Source
Target Compound N-(2-Phenylethyl) Increased lipophilicity; potential CNS penetration
2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide N-(1,3,4-Thiadiazol-2-yl) Enhanced hydrogen bonding (thiadiazole’s S/N atoms)
2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide N-(6-Methylheptanyl) Higher hydrophobicity; possible prolonged half-life

Analysis :

  • The branched heptanyl chain in may enhance membrane permeability but reduce aqueous solubility .

Key Research Findings and Implications

Structural Flexibility: The pyridazinone scaffold tolerates diverse substitutions (e.g., chloro, methyl, aryl groups), enabling optimization for target selectivity .

Bioactivity Trends: Pyridazinones with electron-withdrawing groups (e.g., Cl in ) often exhibit stronger enzyme inhibition, while lipophilic side chains (e.g., phenylethyl) may improve bioavailability .

Hydrogen Bonding : The pyrazole and acetamide groups in the target compound likely participate in hydrogen-bond networks critical for target binding, as suggested by Etter’s graph-set analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide
Reactant of Route 2
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.